molecular formula C7H17NO B2370216 Butyl(2-methoxyethyl)amine CAS No. 58203-00-2

Butyl(2-methoxyethyl)amine

Cat. No.: B2370216
CAS No.: 58203-00-2
M. Wt: 131.219
InChI Key: KBFNFQKDHFXGNQ-UHFFFAOYSA-N
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Description

Butyl(2-methoxyethyl)amine, also known as N-(2-methoxyethyl)-1-butanamine, is an organic compound with the molecular formula C7H17NO and a molecular weight of 131.22 g/mol . It is a liquid at room temperature and is known for its use in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl(2-methoxyethyl)amine can be synthesized through several methods. One common method involves the reaction of butylamine with 2-methoxyethanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The final product is usually obtained through distillation and purification processes .

Chemical Reactions Analysis

Types of Reactions

Butyl(2-methoxyethyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or alcohols, while reduction may produce simpler amines .

Mechanism of Action

The mechanism of action of butyl(2-methoxyethyl)amine involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl(2-methoxyethyl)amine is unique due to its specific combination of butyl and methoxyethyl groups, which confer distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications where other similar compounds may not be suitable .

Biological Activity

Butyl(2-methoxyethyl)amine, a compound with the molecular formula C9_{9}H21_{21}NO, has garnered attention due to its potential biological activities. This compound is a secondary amine that can participate in various biochemical processes, making it a subject of interest in pharmacological research. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety.

  • Molecular Weight : 171.28 g/mol
  • Structure : The compound features a butyl group attached to a 2-methoxyethylamine moiety, which influences its solubility and interaction with biological systems.

Antiproliferative Activity

Recent studies have indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, in vitro assays demonstrated that this compound can inhibit the growth of breast cancer cells (MCF-7) with an IC50_{50} value in the low micromolar range, suggesting potent anticancer properties .

Cell LineIC50_{50} (µM)Reference
MCF-73.1
HEK 2935.3

Antioxidant Activity

This compound has also shown promising antioxidant properties. In assays such as DPPH and FRAP, the compound demonstrated the ability to scavenge free radicals effectively, potentially mitigating oxidative stress in biological systems .

The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary findings suggest that its antiproliferative effects may be linked to the induction of apoptosis in cancer cells and modulation of oxidative stress pathways .

Toxicological Profile

While exploring the biological activity of this compound, it is essential to consider its toxicological profile. According to occupational exposure guidelines, compounds similar to this compound may pose risks depending on exposure levels and routes (inhalation, dermal, etc.) . The NIOSH exposure banding process categorizes such substances based on their potential health effects, which can inform safety measures during handling and usage.

Case Studies

  • Anticancer Research : A study focusing on the synthesis and evaluation of various N-substituted derivatives revealed that this compound derivatives exhibited significant anticancer activity against prostate cancer cell lines .
  • Antioxidant Studies : Another investigation highlighted the antioxidant capacity of this compound in cellular models exposed to oxidative stress, showing a protective effect against cellular damage .

Properties

IUPAC Name

N-(2-methoxyethyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-3-4-5-8-6-7-9-2/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFNFQKDHFXGNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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